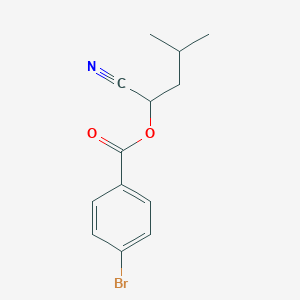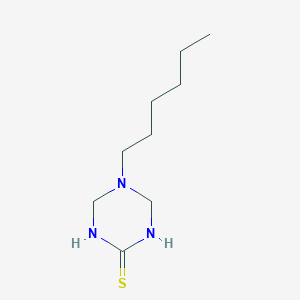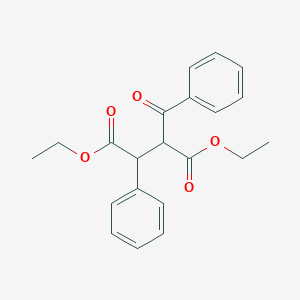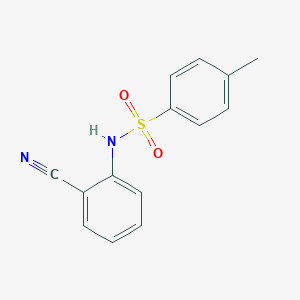![molecular formula C19H13NO2S B371179 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione CAS No. 62403-73-0](/img/structure/B371179.png)
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C19H13NO2S . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications . The presence of both phenyl and thienyl groups in its structure adds to its chemical versatility and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing boron reagents and palladium catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thienyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines .
科学研究应用
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
相似化合物的比较
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and antifungal properties.
Phthalimide derivatives: Widely used in pharmaceuticals for their anti-inflammatory and analgesic effects.
Uniqueness
2-[(2-Phenylthiophen-3-yl)methyl]isoindole-1,3-dione is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
62403-73-0 |
|---|---|
分子式 |
C19H13NO2S |
分子量 |
319.4g/mol |
IUPAC 名称 |
2-[(2-phenylthiophen-3-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H13NO2S/c21-18-15-8-4-5-9-16(15)19(22)20(18)12-14-10-11-23-17(14)13-6-2-1-3-7-13/h1-11H,12H2 |
InChI 键 |
YQMVGURCJRYUAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CN3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B371097.png)
![2-[(1-Benzothien-3-ylmethyl)(ethyl)amino]ethanol](/img/structure/B371098.png)
amino]ethanol](/img/structure/B371099.png)
![1-(5-Amino-2-methylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B371101.png)

![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371104.png)
![4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene](/img/structure/B371106.png)

![(4-Pentylbicyclo[2.2.2]oct-1-yl)acetic acid](/img/structure/B371112.png)


![2-[2-Nitro(methyl)anilino]benzamide](/img/structure/B371118.png)

